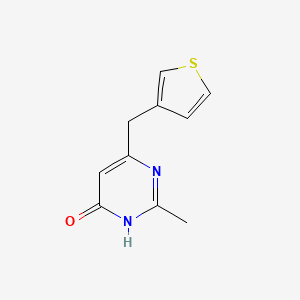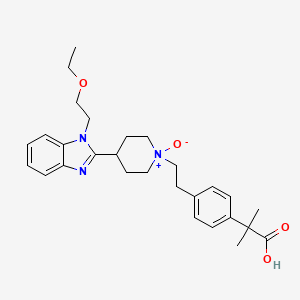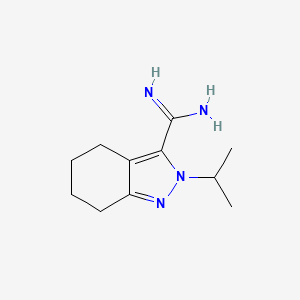
(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an isobutyl group, a thiophene ring, and a methanamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the methanamine group, potentially forming amines or hydrazines.
Substitution: The compound can participate in substitution reactions, especially at the methanamine group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrazines.
Substitution: Various substituted pyrazoles.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes.
相似化合物的比较
- (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
- 1-isobutyl-3-(3H-thiophen-2-yl)pyrazol-4-amine
Comparison: Compared to its analogs, (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine exhibits unique reactivity due to the position of the substituents on the pyrazole ring. This positional difference can influence the compound’s chemical behavior and its interaction with biological targets, making it a valuable compound for specific applications.
属性
分子式 |
C12H17N3S |
|---|---|
分子量 |
235.35 g/mol |
IUPAC 名称 |
[2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H17N3S/c1-9(2)8-15-10(7-13)6-11(14-15)12-4-3-5-16-12/h3-6,9H,7-8,13H2,1-2H3 |
InChI 键 |
UYRAFIQNPUFKHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


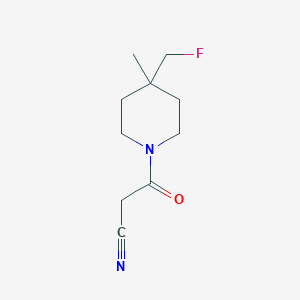
![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)


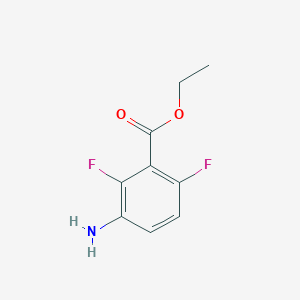
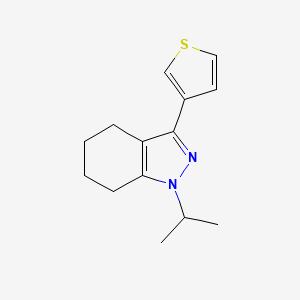
![(7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylic acid](/img/structure/B15291660.png)
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15291670.png)
![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
